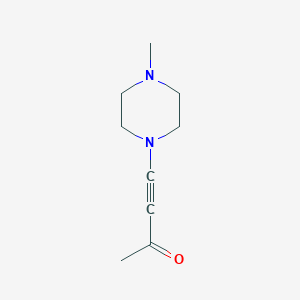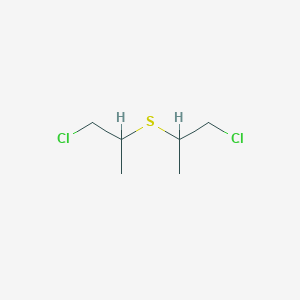![molecular formula C25H20ClO4PS2 B14482792 Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane CAS No. 64931-12-0](/img/structure/B14482792.png)
Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to two phenyl groups and a chloro group, with additional benzenesulfonyl groups attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines, which provides a convenient route to various phosphine derivatives . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of such phosphine compounds may involve the use of phosphorus trichloride and benzene derivatives under controlled conditions. The process may include steps such as chlorination, sulfonation, and subsequent purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of new phosphine derivatives.
Oxidation and Reduction: The compound can be oxidized to form phosphine oxides or reduced to form phosphine hydrides.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-phosphorus bonds.
Common Reagents and Conditions:
Nucleophiles: Sodium amide, Grignard reagents, and organolithium compounds are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions include various phosphine derivatives, phosphine oxides, and phosphine hydrides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane has several applications in scientific research:
Mechanism of Action
The mechanism by which Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom, with its lone pair of electrons, can form stable complexes with transition metals, facilitating various catalytic cycles . The benzenesulfonyl groups may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Chlorodiphenylphosphine: Similar in structure but lacks the benzenesulfonyl groups.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom, differing in its steric and electronic properties.
Dichlorophenylphosphine: Contains two chloro groups and one phenyl group, offering different reactivity patterns.
Uniqueness: Chloro[di(benzenesulfonyl)methylidene]diphenyl-lambda~5~-phosphane is unique due to the presence of both benzenesulfonyl and phenyl groups, which confer distinct electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable compound in various chemical transformations .
Properties
CAS No. |
64931-12-0 |
|---|---|
Molecular Formula |
C25H20ClO4PS2 |
Molecular Weight |
515.0 g/mol |
IUPAC Name |
bis(benzenesulfonyl)methylidene-chloro-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20ClO4PS2/c26-31(21-13-5-1-6-14-21,22-15-7-2-8-16-22)25(32(27,28)23-17-9-3-10-18-23)33(29,30)24-19-11-4-12-20-24/h1-20H |
InChI Key |
AHLSYXBXVRRWKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


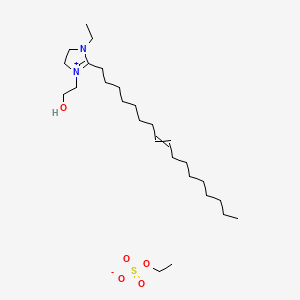
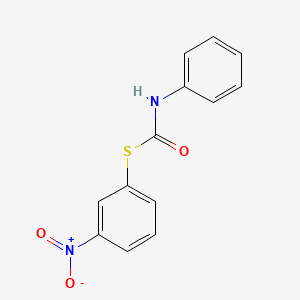
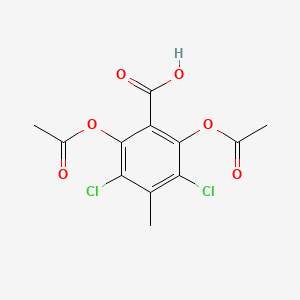
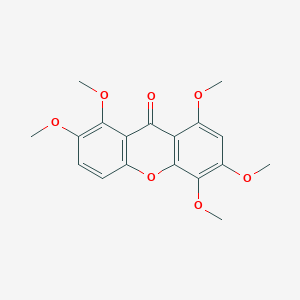
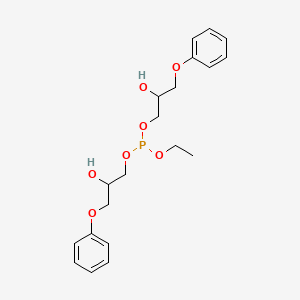
![2-{2-[(2-Methylcyclopentyl)oxy]ethylidene}hydrazine-1-carboxamide](/img/structure/B14482750.png)
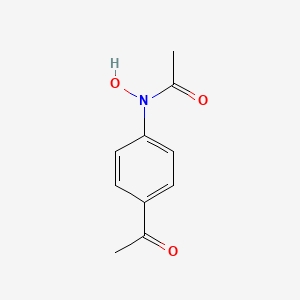
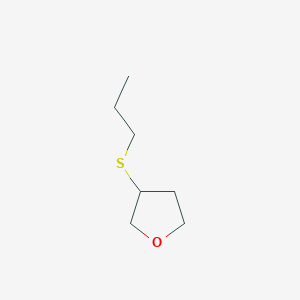
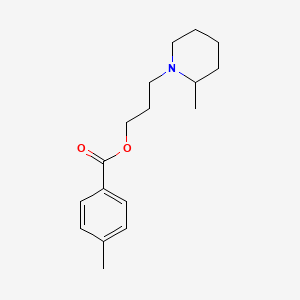
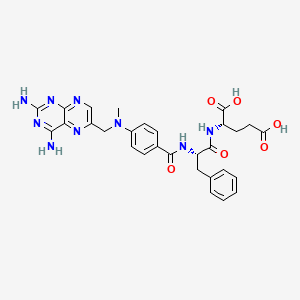
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)
